molecular formula C23H24N2O5 B13430715 (2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid

(2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13430715
M. Wt: 408.4 g/mol
InChI Key: HLFCRSYTJCARCY-VLIAUNLRSA-N
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Description

(2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The reaction conditions often include the use of bases such as sodium hydroxide or potassium carbonate to facilitate the deprotonation of the amino group, followed by the addition of Fmoc chloride to form the Fmoc-protected amino acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling required for the synthesis of complex peptides and amino acid derivatives.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.

    Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of (2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can protect the amino acid during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, facilitating the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid
  • (2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carboxylic acid

Uniqueness

What sets (2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid apart from similar compounds is its specific structural configuration, which can influence its reactivity and interactions with other molecules. The presence of the Fmoc group also makes it particularly useful in peptide synthesis, providing a stable yet removable protecting group for amino acids.

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

(2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H24N2O5/c1-14(21(26)25-12-6-11-20(25)22(27)28)24-23(29)30-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,14,19-20H,6,11-13H2,1H3,(H,24,29)(H,27,28)/t14-,20+/m1/s1

InChI Key

HLFCRSYTJCARCY-VLIAUNLRSA-N

Isomeric SMILES

C[C@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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